![molecular formula C19H18N4O2 B4261032 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4261032.png)
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. IMD-0354 has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway.
Mechanism of Action
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one inhibits the activity of the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins, which normally inhibit the activity of the NF-κB transcription factor. By inhibiting the activity of the IKK complex, 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one prevents the degradation of IκB proteins and thereby inhibits the activity of the NF-κB pathway.
Biochemical and Physiological Effects:
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to have anti-inflammatory properties in a variety of in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to various stimuli. In addition, 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its specificity for the IKK complex. It has been shown to have minimal off-target effects, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the potential therapeutic applications of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one in various diseases, including cancer and inflammatory diseases. Finally, there is a need for further research on the mechanism of action of 5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its effects on the NF-κB pathway.
Scientific Research Applications
5-(1H-indol-3-ylmethyl)-4-(3-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been shown to inhibit the activity of the NF-κB pathway. This pathway plays a critical role in the regulation of immune and inflammatory responses. Inhibition of this pathway has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
properties
IUPAC Name |
3-(1H-indol-3-ylmethyl)-4-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-15-6-4-5-13(9-15)12-23-18(21-22-19(23)24)10-14-11-20-17-8-3-2-7-16(14)17/h2-9,11,20H,10,12H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIIVFHAOCKSSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=NNC2=O)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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